(S)-3-Amino-4-(2-(Trifluormethyl)phenyl)butansäurehydrochlorid

Übersicht

Beschreibung

(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride is a chiral compound with significant applications in various fields, including pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for scientific research and industrial applications.

Wissenschaftliche Forschungsanwendungen

(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its therapeutic potential in treating various diseases, such as neurological disorders and cancer.

Industry: The compound is used in the development of agrochemicals and other industrial products due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-trifluoromethylbenzaldehyde and a suitable chiral amine.

Formation of the Intermediate: The starting materials undergo a series of reactions, including condensation and reduction, to form the intermediate compound.

Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and agrochemical industries.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives of (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid, which can be further utilized in different applications.

Wirkmechanismus

The mechanism of action of (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to potent biological effects. The compound may modulate various signaling pathways, resulting in therapeutic outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-3-Amino-4-phenylbutanoic acid hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

(S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride: The trifluoromethyl group is positioned differently, affecting its reactivity and stability.

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in its chemical behavior.

Uniqueness

The presence of the trifluoromethyl group in (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride imparts unique properties, such as increased chemical stability, enhanced biological activity, and improved pharmacokinetic profiles. These characteristics make it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride is a compound of increasing interest in medicinal chemistry, particularly due to its potential therapeutic applications. The trifluoromethyl group is known to enhance the biological activity of various compounds by improving pharmacokinetic properties, such as bioavailability and metabolic stability. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

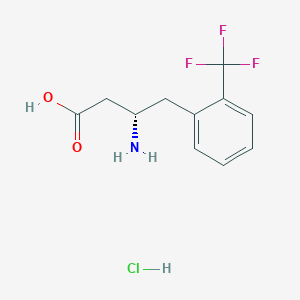

The chemical structure of (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride can be represented as follows:

- Molecular Formula : C₉H₁₃F₃N₂O₂·HCl

- Molecular Weight : 232.67 g/mol

This compound features a chiral center at the 3-position, which contributes to its biological activity through stereoselective interactions with biological targets.

The biological activity of (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride is primarily attributed to its interaction with various neurotransmitter systems and enzymes. Notably, it has been studied for its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and incretin hormone regulation.

- DPP-IV Inhibition : DPP-IV inhibitors are crucial in managing type 2 diabetes by increasing insulin secretion and decreasing glucagon levels. The trifluoromethyl group enhances binding affinity to the active site of DPP-IV, leading to improved therapeutic efficacy.

- Neurotransmitter Modulation : The compound may also influence neurotransmitter uptake mechanisms, potentially affecting serotonin and norepinephrine levels in the brain, which could be beneficial in treating mood disorders.

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological effects and therapeutic potentials of (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride:

- Diabetes Management : A study demonstrated that this compound effectively reduced blood glucose levels in diabetic models by inhibiting DPP-IV. The results indicated a significant improvement in glycemic control compared to untreated controls, highlighting its potential as a therapeutic agent for diabetes management.

- Anticancer Activity : Research has shown that compounds with similar structures exhibit anticancer properties. A case study involving a related derivative showed enhanced cytotoxicity against cancer cell lines when used in combination with conventional chemotherapy agents, suggesting that (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride may also have similar synergistic effects.

Eigenschaften

IUPAC Name |

(3S)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17;/h1-4,8H,5-6,15H2,(H,16,17);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUKTUCRFQNQGB-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375855 | |

| Record name | (3S)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332061-77-5, 270065-73-1 | |

| Record name | Benzenebutanoic acid, β-amino-2-(trifluoromethyl)-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.